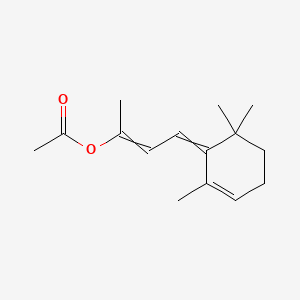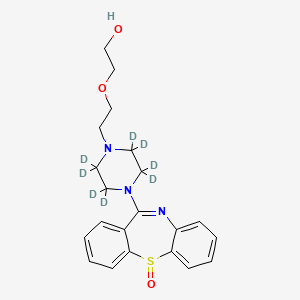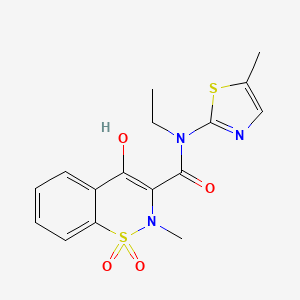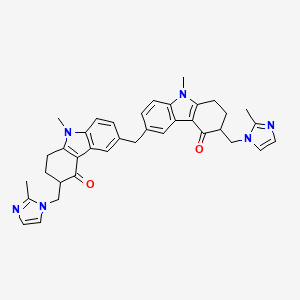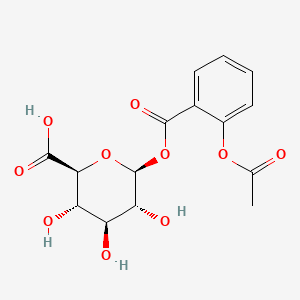
乙酰水杨酸酰基-β-D-葡萄糖醛酸苷
描述
Acetylsalicylic acid acyl-beta-D-glucuronide is a compound with the molecular formula C15H16O10 . It is also known by other names such as Aspirin-acyl-beta-D-glucuronide . The molecular weight of this compound is 356.28 g/mol .
Molecular Structure Analysis
The molecular structure of Acetylsalicylic acid acyl-beta-D-glucuronide can be represented by the IUPAC name (2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . The InChI representation is InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of Acetylsalicylic acid acyl-beta-D-glucuronide include a molecular weight of 356.28 g/mol, a computed XLogP3-AA of -0.4, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 10, a rotatable bond count of 6, an exact mass of 356.07434670 g/mol, a monoisotopic mass of 356.07434670 g/mol, and a topological polar surface area of 160 Ų .科学研究应用
代谢途径和酶促活性
乙酰水杨酸(阿司匹林)及其代谢物水杨酸在体内转化为主要代谢物,如酰基和酚醛葡萄糖醛酸苷共轭物。这些共轭物由 UDP-葡萄糖醛酸转移酶 (UGT) 催化,在降低药理活性水杨酸方面发挥着关键作用。除了少数几种外,各种 UGT 都参与水杨酸的葡萄糖醛酸化,这影响了对阿司匹林的个体反应 (Kuehl 等人,2006).
神经保护和炎症
乙酰水杨酸及其代谢物水杨酸钠已被证明可以保护大鼠原代神经元培养物和海马切片中谷氨酸引起的细胞毒性。这种神经保护作用涉及抑制谷氨酸介导的核因子 kappa B 的诱导,有助于理解抗炎药在神经变性中的作用 (Grilli 等人,1996).
在抗癌治疗中的应用
28-O-β-D-葡萄糖醛酸苷桦木酸等酰基葡萄糖醛酸苷衍生物的合成表明这些化合物在抗癌前药单一疗法中的潜力。这些衍生物具有更高的水溶性和良好的体外稳定性,可以释放有希望的抗癌剂,如桦木酸 (Gauthier 等人,2009).
在含钙尿路结石预防中的作用
包括乙酰水杨酸衍生的葡萄糖醛酸苷在内的葡萄糖醛酸苷增加了磷酸钙的溶解度。研究表明水杨酸盐在预防含钙尿路结石复发方面具有潜力,表明在特定尿路疾病中具有有益作用 (Prien 和 Walker,1956).
酰基葡萄糖醛酸苷的稳定性和反应性
包括乙酰水杨酸衍生的酰基葡萄糖醛酸苷在内的酰基葡萄糖醛酸苷的稳定性和反应性受其物理化学性质的影响。了解这些特性对于设计具有改善稳定性和降低毒性的含羧酸药物分子至关重要 (Camilleri 等人,2018).
作用机制
Target of Action
Acetylsalicylic acid acyl-beta-D-glucuronide, a metabolite of acetylsalicylic acid (commonly known as aspirin), primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound inhibits the activity of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins . This inhibition results in reduced inflammation, pain, and fever . Furthermore, the inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) .
Biochemical Pathways
The formation of acetylsalicylic acid acyl-beta-D-glucuronide involves the glucuronidation process, a significant metabolic pathway for carboxylic acid-containing drugs . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as acyl glucuronides . These derivatives can undergo both spontaneous and enzymic hydrolysis .
Pharmacokinetics
The pharmacokinetics of acetylsalicylic acid acyl-beta-D-glucuronide involves its distribution in plasma and its excretion in urine and bile . The clearance of acyl glucuronides is predominantly renal in humans . Glucuronidation may also lead to biliary excretion, particularly for relatively low molecular weight aglycones .
Result of Action
The inhibition of prostaglandin synthesis by acetylsalicylic acid acyl-beta-D-glucuronide leads to reduced inflammation, pain, and fever . Additionally, the inhibition of platelet aggregation can prevent blood clot formation, reducing the risk of stroke and myocardial infarction .
Action Environment
The action, efficacy, and stability of acetylsalicylic acid acyl-beta-D-glucuronide can be influenced by various environmental factors. For instance, the pH level can affect the rate of acyl migration, a process that acyl glucuronides can undergo . Furthermore, the molecular weight or size threshold for biliary clearance is greater in humans than in rats, which can influence the clearance of acyl glucuronides .
生化分析
Biochemical Properties
Acetylsalicylic acid acyl-beta-D-glucuronide is involved in various biochemical reactions, primarily as a metabolite of acetylsalicylic acid. It interacts with several enzymes, including UDP-glucuronosyltransferase (UGT) enzymes, which facilitate its formation through the conjugation of acetylsalicylic acid with beta-D-glucuronic acid . This interaction is crucial for the detoxification and excretion of acetylsalicylic acid, as the glucuronide conjugate is more water-soluble and can be readily excreted via urine .
Cellular Effects
Acetylsalicylic acid acyl-beta-D-glucuronide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes and proteins involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . By inhibiting COX enzymes, acetylsalicylic acid acyl-beta-D-glucuronide reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of acetylsalicylic acid acyl-beta-D-glucuronide involves its interaction with specific biomolecules. It binds to COX enzymes, leading to their inhibition and subsequent reduction in the synthesis of prostaglandins, which are key mediators of inflammation . Additionally, acetylsalicylic acid acyl-beta-D-glucuronide can undergo hydrolysis to release acetylsalicylic acid and beta-D-glucuronic acid, further contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetylsalicylic acid acyl-beta-D-glucuronide can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and enzymatic activity . Long-term studies have shown that acetylsalicylic acid acyl-beta-D-glucuronide can undergo hydrolysis, leading to the release of acetylsalicylic acid and beta-D-glucuronic acid . These degradation products can have distinct effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of acetylsalicylic acid acyl-beta-D-glucuronide vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting COX enzymes . At high doses, it can cause adverse effects such as gastrointestinal irritation and bleeding . These toxic effects are primarily due to the release of acetylsalicylic acid upon hydrolysis of the glucuronide conjugate .
Metabolic Pathways
Acetylsalicylic acid acyl-beta-D-glucuronide is involved in the metabolic pathways of acetylsalicylic acid. It is formed through the conjugation of acetylsalicylic acid with beta-D-glucuronic acid by UGT enzymes . This conjugation enhances the water solubility of acetylsalicylic acid, facilitating its excretion via urine . The glucuronide conjugate can also undergo hydrolysis to release acetylsalicylic acid and beta-D-glucuronic acid, which can be further metabolized or excreted .
Transport and Distribution
Acetylsalicylic acid acyl-beta-D-glucuronide is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . These transporters play a crucial role in the localization and accumulation of the compound within specific tissues and organs .
Subcellular Localization
The subcellular localization of acetylsalicylic acid acyl-beta-D-glucuronide is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, such as the endoplasmic reticulum and lysosomes . These localizations can affect its activity and function, contributing to its overall pharmacological effects .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJPVKQXMOFZPM-HJHSNUOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652420 | |
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24719-72-0 | |
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






